molecular formula C7H12O2 B1450340 rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid CAS No. 147228-51-1

rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid

Cat. No. B1450340
CAS RN: 147228-51-1
M. Wt: 128.17 g/mol
InChI Key: VGXKFXUFNJJDGP-NTSWFWBYSA-N
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Description

Cyclopropane carboxylic acids are a class of organic compounds containing a cyclopropane ring and a carboxylic acid group . They are used in various fields, including pharmaceuticals and materials science .


Synthesis Analysis

The synthesis of cyclopropane carboxylic acids often involves the reaction of a cyclopropane with a carboxylic acid or its derivatives . The specific synthesis route for “rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a cyclopropane carboxylic acid consists of a three-membered cyclopropane ring attached to a carboxylic acid group . The specific structure of “this compound” would include a propyl group attached to one of the carbons in the cyclopropane ring.


Chemical Reactions Analysis

Cyclopropane carboxylic acids can undergo various chemical reactions, including esterification, amide formation, and decarboxylation . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Biotechnological Production and Food Industry Applications

Rosmarinic acid (RA) is structurally related to rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid and is widely distributed in plant species. It is used as a natural antioxidant and/or preservative in the food industry due to its ability to inhibit lipid peroxidation and bacterial growth. Advances in biotechnological production provide an effective "green" approach for large-scale application, confirming the health-promoting effects of RA and its value as a food additive. Despite improvements in stability and bioavailability, the use in food products requires thorough evaluation to balance safety and efficiency (Marchev et al., 2021).

Anticancer Therapies

Retinoids, including retinoic acid (RA), have shown significant antitumor activity for various cancers. The dramatic antitumor effect of all-trans retinoic acid (RA) in patients with acute promyelocytic leukemia (APL) has renewed enthusiasm for clinical studies of retinoids for oncologic therapeutic indications. Significant clinical responses have been observed in cutaneous T-cell malignancies, juvenile chronic myelogenous leukemia, and dermatologic malignancies. The combination of 13-cis-retinoic acid (cRA) with interferon alpha (IFN alpha) has produced high response rates for squamous cell carcinomas of the head, neck, and cervix (Smith et al., 1992).

Recycled Aggregate Concrete (RAC) in Construction

Research on recycled aggregate concrete (RAC) has demonstrated its feasibility as a structural material in civil engineering. Investigations into the mechanical properties, durability, and structural performance of RAC elements and structures, including beams, columns, slabs, and frames, reveal that with proper design and construction, RAC is safe and viable for use in civil engineering projects. This research provides directions for promoting the safe and economic use of RAC (Xiao et al., 2012).

Livestock Embryo Production

Retinoic acid (RA) supplementation during in vitro oocyte maturation improves in vitro embryo production in livestock. RA enhances nuclear oocyte maturation, cleavage and maturation rates, blastocyst formation, and embryo development. It also possesses antioxidant properties against reactive oxygen species (ROS) and an anti-apoptotic effect, enhancing the transcription of genes related to antioxidant activities (Abdelnour et al., 2019).

properties

IUPAC Name

(1R,2S)-2-propylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKFXUFNJJDGP-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
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rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid

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